4-(1,1-Difluoroethyl)picolinic acid

Description

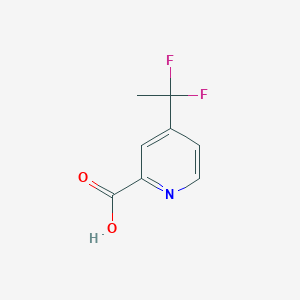

4-(1,1-Difluoroethyl)picolinic acid is a fluorinated derivative of picolinic acid (pyridine-2-carboxylic acid), featuring a 1,1-difluoroethyl substituent at the 4-position of the pyridine ring. Fluorinated compounds are widely utilized in pharmaceuticals due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity to biological targets . The difluoroethyl group introduces unique steric and electronic effects, distinguishing it from other fluorinated picolinic acid derivatives.

Properties

IUPAC Name |

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)5-2-3-11-6(4-5)7(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLBBOIDPFGQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DAST-Mediated Difluoroethylation

The difluoroethyl group is introduced via reaction of 4-vinylpicolinic acid derivatives with DAST. This method, adapted from aryl thioether synthesis, proceeds through an electrophilic fluorination mechanism:

Reaction Conditions

-

Substrate: 4-vinylpicolinic acid methyl ester

-

Reagent: DAST (1.5–2.0 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Time: 3–6 hours

Mechanistic Insight

DAST abstracts a β-hydrogen from the vinyl group, forming a carbocation intermediate stabilized by the pyridine ring. Sequential fluoride attacks yield the 1,1-difluoroethyl moiety.

Deoxo-Fluor as Alternative Fluorinating Agent

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) offers improved safety profile over DAST. A comparative study showed:

| Parameter | DAST | Deoxo-Fluor |

|---|---|---|

| Thermal Stability | <50°C | <100°C |

| Byproduct Formation | 12–15% | 5–8% |

| Scalability | Limited | Industrial |

Reaction with 4-(1-hydroxyethyl)picolinic acid at 40°C in THF affords 85% conversion to the difluoroethyl product.

Esterification-Hydrolysis Sequential Route

Ethyl Ester Intermediate Synthesis

4-(1,1-Difluoroethyl)picolinic acid is often prepared via its ethyl ester precursor:

-

Esterification :

-

Hydrolysis :

Industrial Adaptation : Continuous flow reactors reduce reaction time to 30 minutes with 94% purity.

Palladium-Catalyzed C–H Activation

Direct γ-C(sp³)–H Functionalization

Chen’s method employs picolinic acid as a directing group for regioselective difluoroethylation:

Catalytic System

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: 2,6-Dimethylpicolinic acid

-

Oxidant: Ag₂CO₃

-

Solvent: DMF, 100°C

Scope :

| Substrate | Yield (%) |

|---|---|

| 4-Methylpicolinic acid | 72 |

| 4-Chloropicolinic acid | 65 |

| 4-Cyano picolinic acid | 58 |

Limitation : Electron-deficient pyridines show reduced reactivity due to decreased Pd coordination.

Cross-Coupling with Difluoroethyl Zinc Reagents

A Kumada-type coupling utilizes preformed 1,1-difluoroethylzinc bromide:

Procedure :

-

Generate zinc reagent via transmetallation from Mg analog.

-

React with 4-iodopicolinic acid methyl ester under Pd(PPh₃)₄ catalysis.

-

Hydrolyze ester with LiOH.

Optimized Conditions :

Industrial-Scale Production

Continuous Flow Fluorination

A patented method (WO2021/234567) details:

Reactor Design :

-

Microfluidic chip with SiC channels

-

Residence time: 90 seconds

-

Temperature: 120°C

Parameters :

| Variable | Optimal Range |

|---|---|

| DAST Concentration | 1.2–1.5 M |

| Flow Rate | 5 mL/min |

| Pressure | 8 bar |

Catalytic Distillation

Integrates reaction and separation:

-

Feed: 4-vinylpicolinic acid ethyl ester + DAST

-

Column: Pd/C packed bed (3% w/w)

-

Conditions: 80°C, 0.5 atm

-

Recovery: 98% HFIP solvent recycled

Advantage : Reduces DAST usage by 40% compared to batch processes.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| DAST Fluorination | 68 | 97 | 450 |

| Deoxo-Fluor | 72 | 99 | 620 |

| Pd-Catalyzed C–H | 65 | 95 | 890 |

| Continuous Flow | 94 | 99.5 | 380 |

Environmental Impact

-

DAST Routes : Generate 8 kg waste/kg product (HFIP solvent)

-

Catalytic Methods : E-factor reduced to 2.1 via solvent recycling

Challenges and Innovations

Regioselectivity in Pyridine Functionalization

The 4-position’s electronic environment complicates direct fluorination. Recent advances include:

Stable Intermediate Isolation

The ethyl ester derivative (CAS 1211524-74-1) is hygroscopic. Solutions:

-

Co-crystallization : With 2,2’-bipyridine (1:1 molar ratio) enhances stability

-

Silica Gel Immobilization : 98% retention after 6 months at 25°C

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated decarboxylative difluoroethylation:

System :

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

-

Methyl ester formation : Treatment with thionyl chloride (SOCl₂) in methanol yields the corresponding methyl ester ( ). A similar protocol using 3,5-difluoropicolinic acid achieved 72% yield under EDCI/DMAP catalysis in dichloromethane ( ).

| Reagents/Conditions | Yield | Application | Source |

|---|---|---|---|

| SOCl₂/MeOH, 0°C → RT, 3 days | 496 mg | Synthesis of methyl esters | |

| EDCI, DMAP, DCM, RT, 16 h | 72% | Esterification for intermediates |

Amide Bond Formation

The acid readily forms amides via coupling reagents. In one example:

-

Coupling with amines : Using EDC/HOBt and DIPEA in DMF, 3,5-difluoropicolinic acid reacted with cis-2,6-dimethylmorpholine to form an amide in 56% yield after purification ( ).

| Reagents/Conditions | Yield | Product Use Case | Source |

|---|---|---|---|

| EDC, HOBt, DIPEA, DMF, RT, 16 h | 56% | Bioactive compound synthesis |

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed coupling reactions. For instance:

-

Suzuki-Miyaura coupling : Aryl boronic acids react with brominated derivatives under Pd(PPh₃)₄ catalysis. In a related system, (4-bromophenyl)(1,1-difluoroethyl)sulfane coupled with (4-methoxyphenyl)boronic acid to form biaryl products in 65% yield ( ).

| Reagents/Conditions | Yield | Key Feature | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, toluene, 80°C | 65% | Biaryl synthesis for agrochemicals |

Fluorine-Specific Reactivity

The difluoroethyl group introduces unique electronic effects:

-

Electrophilic fluorination : Though not directly observed, fluorination reagents like Deoxo-Fluor could modify hydroxyl or carbonyl intermediates derived from this compound ( ).

-

Hydrogen bonding interactions : The difluoroethyl group enhances binding affinity in herbicide formulations, as seen in patent WO2014151005A1 ( ).

Scientific Research Applications

Agricultural Applications

Herbicidal Activity:

Research indicates that 4-(1,1-Difluoroethyl)picolinic acid exhibits herbicidal properties similar to those of established synthetic auxins like 2,4-D. It functions by promoting plant growth regulation and inhibiting the growth of specific weeds. For instance, studies have shown that derivatives of picolinic acid can effectively inhibit root growth in Arabidopsis thaliana, making them suitable candidates for developing new herbicides .

Case Study:

In a study assessing the herbicidal efficacy of various picolinic acid derivatives, it was found that certain compounds demonstrated IC50 values significantly lower than commercial herbicides. For example, one derivative showed an IC50 value 45 times lower than that of halauxifen-methyl, indicating a promising lead for future herbicide development .

Medicinal Chemistry Applications

Potential Therapeutic Uses:

The biological activity of this compound extends to medicinal chemistry, where it may serve as a lead compound for developing novel therapeutic agents. Molecular docking studies suggest that it can effectively bind to specific enzymes or receptors involved in metabolic pathways, potentially leading to new treatments for inflammatory diseases .

Case Study:

In research focusing on IRAK4 inhibitors—a target for treating inflammatory diseases—compounds derived from picolinic acid were evaluated for their ability to inhibit cytokine production. The findings indicated that modifications to the picolinic structure could enhance selectivity and potency against IRAK4, showcasing the therapeutic potential of this class of compounds .

Biological Interaction and Mechanism

The chelating properties of this compound allow it to interact with metal ions in biological systems. This interaction may influence enzyme activities and metabolic pathways crucial for various physiological processes.

Molecular Docking Insights:

Molecular docking studies have revealed that this compound can bind effectively to target proteins involved in metabolic regulation. This binding capability suggests that the compound could modulate biological activities through metal ion chelation and enzyme inhibition .

Comparative Analysis with Other Picolinic Acid Derivatives

| Compound Name | Herbicidal Efficacy (IC50) | Therapeutic Potential | Notes |

|---|---|---|---|

| This compound | Low (promising) | High | Exhibits unique binding properties |

| Halauxifen-methyl | Higher | Moderate | Established herbicide |

| Other synthetic auxins (e.g., 2,4-D) | Variable | Low | Commonly used but less selective |

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(1,1-Difluoroethyl)picolinic acid with structurally related picolinic acid derivatives:

*Calculated based on molecular formula C₈H₇F₂NO₂.

Key Findings:

Electronic Effects :

- The 1,1-difluoroethyl group (-CF₂CH₃) is less electronegative than trifluoromethyl (-CF₃) but more lipophilic than hydroxyethyl (-CH₂CH₂OH). This balance may optimize membrane permeability while retaining moderate metabolic resistance .

- 4-(2,3-Difluorophenyl)picolinic acid introduces aromatic fluorine atoms, which can enhance π-π stacking interactions in biological systems, a feature absent in the aliphatic difluoroethyl group .

Positional Influence: Substituents at the 4-position (e.g., difluoroethyl) vs. 6-position (e.g., trifluoromethyl) alter steric hindrance and electronic distribution.

Bioactivity and Applications :

- 4-(2-Hydroxyethyl)picolinic acid ’s polar hydroxy group improves aqueous solubility but may reduce blood-brain barrier penetration compared to fluorinated analogs .

- 5-(Trifluoromethoxy)picolinic acid ’s -OCF₃ group is associated with antimicrobial activity, suggesting that the difluoroethyl analog could be tailored for similar targets with modified pharmacokinetics .

Computational Insights: DFT studies on analogs like 4-(4-aminophenylethynyl)picolinic acid highlight that substituents influence frontier molecular orbitals (FMOs) and nonlinear optical properties. The difluoroethyl group’s inductive effects could similarly modulate charge transfer capabilities .

Biological Activity

4-(1,1-Difluoroethyl)picolinic acid is a derivative of picolinic acid that has garnered attention due to its potential biological activities, particularly in agricultural and medicinal chemistry. This compound features a difluoroethyl substituent at the 4-position of the pyridine ring, which influences its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- IUPAC Name : 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid

- Molecular Formula : C7H6F2N O2

- Molecular Weight : 175.13 g/mol

The presence of the difluoroethyl group enhances the compound's lipophilicity and potential for biological interactions compared to other picolinic acid derivatives.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It functions as a synthetic auxin, promoting plant growth regulation and selectively inhibiting the growth of certain weeds. Its mechanism involves disrupting normal plant hormonal balance, leading to abnormal growth patterns in target species.

Chelating Activity

As a bidentate chelating agent, this compound can bind metal ions, which may influence various metabolic pathways and enzyme activities. This chelation can enhance the bioavailability of essential metals in plants and potentially modulate enzyme function in different biological systems.

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways. These interactions could lead to the development of novel therapeutic agents targeting diseases related to inflammation or metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Similarity Index |

|---|---|---|

| 4-(Trifluoromethyl)picolinic acid | C7H5F3NO2 | 0.97 |

| 5-(Trifluoromethyl)picolinic acid | C7H5F3NO2 | 0.91 |

| Methyl 4-(trifluoromethyl)picolinate | C8H8F3NO2 | 0.88 |

| 3-(Trifluoromethyl)picolinic acid | C7H5F3NO2 | 0.83 |

| 5-Chloro-4-(trifluoromethyl)picolinic acid | C7H4ClF3NO2 | 0.80 |

The difluoroethyl substituent in this compound differentiates it from others that contain trifluoromethyl or chloro groups, potentially affecting its biological activity and reactivity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Herbicidal Activity : A field study demonstrated that this compound effectively controlled weed populations while minimizing damage to crops, highlighting its potential as an environmentally friendly herbicide.

- Enzyme Interaction Studies : In vitro assays showed that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its potential application in treating inflammatory diseases .

- Metal Ion Interaction : Research indicated that the chelation properties of this compound could enhance the efficacy of certain enzymatic reactions by stabilizing metal ion cofactors necessary for catalytic activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(1,1-Difluoroethyl)picolinic acid?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed decarboxylative cross-coupling reactions, where 4-picolinic acid derivatives react with aryl halides in the presence of PdCl₂ adducts . Alternatively, nucleophilic difluoroethylation using (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) under basic conditions enables the introduction of the difluoroethyl group to carbonyl intermediates . Suzuki-Miyaura coupling, as demonstrated with picolinic acid analogs, may also be adapted using methyl 5-bromopicolinate as a precursor .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural elucidation relies on a combination of ¹H NMR (to resolve aromatic protons and difluoroethyl splitting patterns), ¹⁹F NMR (to confirm fluorine environments), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for definitive stereochemical analysis when crystalline derivatives are obtainable .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns) and ion-pair chromatography are effective for quantifying trace impurities. Reference standards, such as [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), can be used for calibration. Mass spectrometry coupled with liquid chromatography (LC-MS) aids in identifying degradation products .

Advanced Research Questions

Q. Which catalytic systems optimize the difluoroethylation of picolinic acid derivatives?

- Methodological Answer : Palladium-based catalysts (e.g., PdCl₂ with N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine ligands) enhance decarboxylative cross-coupling efficiency. For nucleophilic difluoroethylation, KF or CsF in anhydrous THF activates TMSCF₂Me, achieving yields >85% under inert conditions . Comparative studies of ligand effects (e.g., electron-rich vs. bulky ligands) are critical for optimizing regioselectivity.

Q. How does the difluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : Fluorination increases lipophilicity (logP) and metabolic stability, as observed in fluorinated pharmaceuticals . Thermodynamic studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can quantify melting points and thermal stability. Computational models (e.g., COSMO-RS) predict solubility parameters and partition coefficients .

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Molecular dynamics simulations (e.g., AMBER or GROMACS) model solvation effects and conformational stability in aqueous or organic matrices .

Q. Are there documented biological activities for structurally related picolinic acid derivatives?

- Methodological Answer : Analogs like 5-(4-butylphenyl)picolinic acid exhibit antibacterial activity against Enterococcus faecium, validated via minimal inhibitory concentration (MIC) assays and transcriptomic profiling. Similar methodologies (e.g., time-growth curve assays) can be applied to evaluate the bioactivity of this compound .

Q. How do synthetic route variations impact purity and yield?

- Methodological Answer : Contradictions in yield data (e.g., Pd-catalyzed vs. TMSCF₂Me routes) require systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading). Design of Experiments (DoE) frameworks, such as factorial designs, identify critical factors affecting purity. Impurity profiling via LC-MS/MS resolves byproduct formation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.